molecular formula C9H11FN2O4S B15094202 1-[3-Fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one

1-[3-Fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one

Cat. No.: B15094202
M. Wt: 262.26 g/mol
InChI Key: LBXPACVSMLWUMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-Deoxy-2’-fluoro-4-thiouridine is a purine nucleoside analogue known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits anticancer mechanisms by inhibiting DNA synthesis and inducing apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-2’-fluoro-4-thiouridine involves the incorporation of a fluorine atom at the 2’ position and a sulfur atom at the 4 position of the uridine molecule. The synthetic route typically includes the following steps:

    Fluorination: Introduction of the fluorine atom at the 2’ position of the deoxyribose sugar.

    Thionation: Introduction of the sulfur atom at the 4 position of the uridine base.

Industrial Production Methods

Industrial production methods for 2’-Deoxy-2’-fluoro-4-thiouridine are not extensively documented. the process generally involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-2’-fluoro-4-thiouridine undergoes various chemical reactions, including:

    Oxidation: Conversion of the sulfur atom to a sulfoxide or sulfone.

    Reduction: Reduction of the fluorine atom to a hydrogen atom.

    Substitution: Replacement of the fluorine or sulfur atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2’-Deoxy-2’-fluoro-4-thiouridine can yield sulfoxides or sulfones, while reduction can produce deoxyuridine derivatives .

Scientific Research Applications

2’-Deoxy-2’-fluoro-4-thiouridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Deoxy-2’-fluoro-4-thiouridine involves the inhibition of DNA synthesis and induction of apoptosis. This compound targets DNA polymerase and other enzymes involved in DNA replication, leading to the disruption of cell division and ultimately causing cell death. The molecular pathways involved include the activation of apoptotic signaling cascades .

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxy-2’-fluorouridine: Another fluorinated nucleoside analogue with antiviral properties.

    4-Thiouridine: A thionucleoside analogue known for its photoactive properties.

    2’-Deoxyuridine: A deoxyribonucleoside analogue used in various biochemical studies.

Uniqueness

2’-Deoxy-2’-fluoro-4-thiouridine is unique due to its dual modification with both fluorine and sulfur atoms, which enhances its antitumor activity and specificity for targeting lymphoid malignancies. This dual modification also contributes to its distinct mechanism of action compared to other nucleoside analogues .

Properties

IUPAC Name

1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O4S/c10-6-7(14)4(3-13)16-8(6)12-2-1-5(17)11-9(12)15/h1-2,4,6-8,13-14H,3H2,(H,11,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXPACVSMLWUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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